1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609400-50-1
VCID: VC5580743
InChI: InChI=1S/C13H20N2O2.2ClH/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
SMILES: COC1=CC(=CC=C1)OCCN2CCNCC2.Cl.Cl
Molecular Formula: C13H22Cl2N2O2
Molecular Weight: 309.23

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride

CAS No.: 1609400-50-1

Cat. No.: VC5580743

Molecular Formula: C13H22Cl2N2O2

Molecular Weight: 309.23

* For research use only. Not for human or veterinary use.

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride - 1609400-50-1

Specification

CAS No. 1609400-50-1
Molecular Formula C13H22Cl2N2O2
Molecular Weight 309.23
IUPAC Name 1-[2-(3-methoxyphenoxy)ethyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C13H20N2O2.2ClH/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
Standard InChI Key QEOXMFNDHHSDBG-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OCCN2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is a bicyclic amine derivative characterized by a piperazine core substituted with a 2-(3-methoxyphenoxy)ethyl group and two hydrochloride counterions. Its molecular formula is C₁₃H₂₂Cl₂N₂O₂, with a molecular weight of 309.2 g/mol . The methoxyphenoxy moiety introduces aromatic and ether functionalities, while the ethyl spacer links this group to the piperazine ring.

Molecular Geometry and Physicochemical Properties

Limited experimental data exist for this compound, but its structure suggests moderate polarity due to the piperazine ring’s basicity and the methoxyphenoxy group’s hydrophobicity. The hydrochloride salt form enhances water solubility, a common feature in pharmaceutical intermediates .

Table 1: Key Molecular Properties

PropertyValue
CAS Number479669-62-0
Molecular FormulaC₁₃H₂₂Cl₂N₂O₂
Molecular Weight309.2 g/mol
Salt FormDihydrochloride

Synthetic Pathways and Optimization

While no direct synthesis protocol for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is documented, analogous piperazine derivatives provide methodological insights.

Epoxide Aminolysis Strategy

A common approach involves reacting epoxides with piperazine. For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride was synthesized via aminolysis of 1,2-epoxy-3-(2,6-dimethylphenoxy)propane with 2-(phenoxyethyl)piperazine in n-propanol, followed by HCl salt formation . Adapting this method, 1-[2-(3-Methoxyphenoxy)ethyl]piperazine could be synthesized using 1,2-epoxy-3-(3-methoxyphenoxy)ethane and piperazine.

Chloride Alkylation Approach

Alternative routes employ alkyl halides. The preparation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine involved reacting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol, followed by vacuum distillation . For the target compound, 2-(3-methoxyphenoxy)ethyl chloride could react with piperazine under basic conditions, with subsequent dihydrochloride salt formation.

Key Reaction Steps:

  • Epoxide Formation: 3-Methoxyphenol + epichlorohydrin → 1,2-epoxy-3-(3-methoxyphenoxy)ethane.

  • Aminolysis: Epoxide + piperazine → 1-[2-(3-Methoxyphenoxy)ethyl]piperazine.

  • Salt Formation: Treatment with HCl yields the dihydrochloride .

CompoundKi(α1) [nM]Selectivity (α1/α2)
1-[3-(2,6-DMP)propyl]-4-(2-MeO-Ph) Pip2.4142.13
1-[3-(2-Cl-6-Me-Ph)propyl]-4-(2-MeO-Ph) Pip2.161.05

DMP = dimethylphenyl; MeO-Ph = methoxyphenyl; Pip = piperazine hydrochloride

Hypothesized Mechanism

The 3-methoxyphenoxyethyl group may engage in hydrophobic interactions with adrenoceptor pockets, while the protonated piperazine nitrogen forms ionic bonds with aspartate residues. Substitution at the 3-position could reduce steric hindrance compared to 2- or 4-methoxy analogues, potentially altering receptor binding kinetics.

Challenges and Future Directions

Data Gaps

  • Physicochemical Profiling: Experimental data on solubility, melting point, and stability are lacking.

  • In Vivo Studies: No pharmacokinetic or toxicity data are available.

  • Stereochemical Effects: The impact of chirality (if present in the ethyl spacer) remains unexplored.

Synthetic Optimization

  • Purity Enhancement: Techniques like recrystallization (ethanol/acetone) or chromatography (methanol/methylene chloride) could improve yield .

  • Green Chemistry: Solvent selection (e.g., ethanol over DMF) and catalyst recycling align with sustainable practices .

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